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Introduction

Circular RNA (circRNA) has emerged as a promising modality for therapeutic applications due
to its high stability and potential for sustained protein expression. Unlike linear mRNA, the
covalently closed loop structure of circRNA renders it resistant to exonuclease degradation,
leading to a longer half-life in vivo. The effective delivery of circRNA therapeutics is often
achieved using lipid nanoparticles (LNPs), which protect the RNA cargo and facilitate its uptake
by target cells. The purity and integrity of the circRNA are critical quality attributes that
significantly impact the efficiency of LNP encapsulation and subsequent therapeutic efficacy.[1]

[2][3]

This document provides detailed application notes and protocols for the purification of in vitro
transcribed (IVT) circRNA and its subsequent encapsulation into LNPs. While the specific
ionizable lipid "CP-LC-1254" was not found in the available literature, this guide utilizes
information on comparable novel ionizable lipids, such as CP-LC-0867 and CP-LC-0729, to
illustrate the LNP formulation process.[4][5][6][7][8]

Application Notes

1. circRNA Production and Purification Strategy
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The production of high-quality circRNA for therapeutic use involves several key steps: in vitro
transcription (IVT) of a linear RNA precursor, self-splicing and circularization, and a robust
purification process to remove residual linear and nicked RNA species, as well as other
process-related impurities.[4][5] The permuted intron-exon (PIE) self-splicing system is a highly
efficient method for generating circRNA.[4][5]

For purification, Oligo(dT) affinity chromatography presents a scalable and efficient method,
demonstrating high yield and purity.[4][5][6][7][8] This technique leverages a poly(A) tail
engineered into the circRNA construct design to capture the desired RNA species while
allowing contaminants to be washed away.[5] Compared to traditional methods like silica-based
columns and HPLC, Oligo(dT) purification has been shown to yield circRNA with a higher purity
profile, which is crucial for downstream applications like LNP encapsulation.[4][5]

2. Quality Control of Purified circRNA

Thorough quality control is essential to ensure the purity, integrity, and concentration of the
purified circRNA. Key analytical techniques include:

o Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize and quantify the
proportion of circular, linear, and nicked RNA isoforms.[4][9]

o Capillary Electrophoresis (CE): For rapid and high-resolution assessment of RNA purity and
integrity.[10]

o Dot-Blot Analysis: To quantify the percentage of double-stranded RNA (dsRNA), a critical
impurity that can trigger an immune response.[4] Affinity chromatography methods have
been shown to significantly reduce dsRNA levels to well below the acceptable threshold for
therapeutic RNA.[4]

3. LNP Formulation for circRNA Delivery

LNPs are a leading platform for in vivo delivery of RNA therapeutics.[4][5] A typical LNP
formulation consists of four key components:

 lonizable Lipids: These lipids are positively charged at a low pH, facilitating complexation
with the negatively charged RNA. In the near-neutral pH of the bloodstream, they become
neutral, and upon endosomal uptake, the acidic environment of the endosome protonates
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them again, promoting endosomal escape.[11][12] Novel ionizable lipids like CP-LC-0867
have demonstrated superior protein expression compared to conventional lipids.[4][6][7][8]

e Phospholipids: These structural lipids, such as DOPE, contribute to the formation of the lipid
bilayer.[13]

o Cholesterol: This component helps to stabilize the LNP structure.[11][14]

o PEG-Lipids: A polyethylene glycol (PEG) coating on the LNP surface prevents aggregation
and reduces clearance by the immune system, thereby increasing circulation time.[11][14]

The ratio of these components, particularly the N/P ratio (molar ratio of amine groups in the
ionizable lipid to phosphate groups in the RNA), is a critical parameter that influences
encapsulation efficiency, particle size, and overall delivery efficacy.[1]

Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) and Circularization of circRNA
This protocol is based on the use of a permuted intron-exon (PIE) self-splicing system.
e IVT Reaction Setup:
o Assemble the IVT reaction at room temperature in the following order:

Nuclease-free water

Transcription buffer (e.g., 5x)

NTPs (ATP, GTP, CTP, UTP)

Linearized pDNA template (encoding the circRNA construct)

T7 RNA Polymerase

o Incubate the reaction at 37°C for 2-4 hours. Optimal incubation times can be determined
empirically.[4]

e Circularization Reaction:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.sinopeg.com/mrna-vaccine-lnp-delivery-system-technology-introduction-and-excipients-supply_n41
https://eureka.patsnap.com/report-mrna-lipid-nanoparticle-delivery-mechanisms-in-healthcare
https://www.mdpi.com/1422-0067/26/11/5138
https://pubmed.ncbi.nlm.nih.gov/40507949/
https://www.semanticscholar.org/paper/A-Complete-Approach-for-circRNA-Therapeutics-from-Broset-Lampaya/0f26e416281d378c04e50f27e1644d084a372d06
https://www.biorxiv.org/content/10.1101/2024.10.28.620632v1
https://www.researchgate.net/publication/396563881_Optimized_Lipid_Nanoparticles_Delivery_Enables_Efficient_Circular_RNA-Mediated_Forward_Programming_and_Lineage_Specification_of_Induced_Pluripotent_Stem_Cells
https://www.sinopeg.com/mrna-vaccine-lnp-delivery-system-technology-introduction-and-excipients-supply_n41
https://www.youtube.com/watch?v=FvsKvcB5RPE
https://www.sinopeg.com/mrna-vaccine-lnp-delivery-system-technology-introduction-and-excipients-supply_n41
https://www.youtube.com/watch?v=FvsKvcB5RPE
https://insidetx.com/resources/reviews/a-guide-to-rna-lnp-formulation-screening/
https://www.mdpi.com/1422-0067/26/11/5138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Following IVT, add GTP and MgCl: to the reaction mixture to facilitate the self-splicing and
circularization process. The optimal Mg2* concentration should be determined, with 16.5
mM being reported as optimal in one study.[4]

o Incubate at 37°C for 15-30 minutes.

e DNase Treatment:
o Add DNase I to the reaction mixture to digest the pDNA template.
o Incubate at 37°C for 30 minutes.
Protocol 2: circRNA Purification using Oligo(dT) Affinity Chromatography
This protocol is suitable for purifying circRNA containing an engineered poly(A) tail.
e Column Preparation:

o Equilibrate an Oligo(dT) cellulose or magnetic bead column with a binding buffer (e.qg.,
containing Tris-HCI, NaCl).

* RNA Binding:

o Denature the IVT and circularization reaction product by heating at 65°C for 5 minutes,
then immediately place on ice.

o Add an equal volume of binding buffer to the RNA solution.
o Load the RNA solution onto the equilibrated Oligo(dT) column and allow it to bind.
e Washing:

o Wash the column with a wash buffer (similar to binding buffer but may have a lower salt
concentration) to remove unbound linear RNA fragments, proteins, and other impurities.

e Elution:

o Elute the purified circRNA from the column using a low-salt elution buffer or nuclease-free
water pre-heated to 55-65°C.
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» Concentration and Buffer Exchange:

o Concentrate the eluted circRNA and exchange the buffer to a suitable storage buffer (e.g.,
citrate buffer) using ultrafiltration devices.

Protocol 3: LNP Formulation of Purified circRNA

This protocol describes a general method for LNP formulation using a microfluidic mixing
device.

o Preparation of Lipid Mixture:

o Prepare a stock solution of the lipid mixture (ionizable lipid, phospholipid, cholesterol, and
PEG-lipid) in ethanol at the desired molar ratio.

e Preparation of RNA Solution:

o Dilute the purified circRNA to the desired concentration in an aqueous buffer (e.g., citrate
buffer, pH 4.0).

e Microfluidic Mixing:
o Set up a microfluidic mixing device (e.g., NanoAssemblr).

o Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into
another.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.qg.,
3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of circRNA-LNPs.

o Downstream Processing:

[¢]

Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to
remove ethanol and unencapsulated components.

[¢]

Concentrate the LNP formulation using ultrafiltration if necessary.

[e]

Sterile filter the final LNP formulation through a 0.22 pm filter.
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Data Presentation

Table 1. Comparison of circRNA Purification Methods

High-Performance

Oligo(dT) Affinity . . Liquid
Parameter Silica-Based Kit
Chromatography Chromatography
(HPLC)
circRNA Purity (% of High, but method can
~69.4%[4] ~51.25%][4]
total RNA) be complex
Total RNA Recover Typically low (<1% of
Y 18.9p] 55.75[4] ypically low (<1%

(Hg per g pDNA)

input RNA)[4][5]

circRNA/nicked RNA

Ratio

~2-fold higher than

silica method[5]

Lower than Oligo(dT)

Variable

dsRNA Content

~0.05%][4]

Higher than Oligo(dT)

Can effectively
remove dsRNA[4]

Scalability

High

Moderate

Can be challenging for

large scale

Table 2: Critical Quality Attributes of circRNA-LNPs

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.mdpi.com/1422-0067/26/11/5138
https://www.mdpi.com/1422-0067/26/11/5138
https://www.mdpi.com/1422-0067/26/11/5138
https://www.mdpi.com/1422-0067/26/11/5138
https://www.mdpi.com/1422-0067/26/11/5138
https://www.biorxiv.org/content/10.1101/2024.10.28.620632v1.full.pdf
https://www.biorxiv.org/content/10.1101/2024.10.28.620632v1.full.pdf
https://www.mdpi.com/1422-0067/26/11/5138
https://www.mdpi.com/1422-0067/26/11/5138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Attribute Target Range Significance

Affects cellular uptake,
Particle Size (Diameter) 80 - 150 nm biodistribution, and circulation
time.[1][15]

Indicates a narrow and uniform

Polydispersity Index (PDI) <0.2 ) ) S
particle size distribution.[1]
Ensures a high percentage of
] o the therapeutic RNA is
Encapsulation Efficiency > 90% ]
successfully loaded into the
LNPs.[1]
Affects LNP stability and
Zeta Potential Near-neutral potential for off-target effects.
[1]
In Vitro Transcription & Circularization Purification LNP Formulation
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Caption: Workflow for circRNA-LNP Production.
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Caption: LNP-mediated circRNA Delivery Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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